molecular formula C14H9BrFN3O B11488540 6-bromo-3-(4-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one

6-bromo-3-(4-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11488540
M. Wt: 334.14 g/mol
InChI Key: VATCEUMEOPOPDM-UHFFFAOYSA-N
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Description

6-BROMO-3-[(4-FLUOROPHENYL)METHYL]-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE is a synthetic organic compound that belongs to the class of benzotriazine derivatives This compound is characterized by the presence of a bromine atom at the 6th position and a 4-fluorophenylmethyl group attached to the benzotriazine core

Preparation Methods

The synthesis of 6-BROMO-3-[(4-FLUOROPHENYL)METHYL]-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromine Atom: The bromine atom can be introduced via bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).

    Attachment of the 4-Fluorophenylmethyl Group: This step involves the alkylation of the benzotriazine core with 4-fluorobenzyl halides under suitable conditions, often using a base like potassium carbonate in a polar aprotic solvent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

6-BROMO-3-[(4-FLUOROPHENYL)METHYL]-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-BROMO-3-[(4-FLUOROPHENYL)METHYL]-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE has been studied for various scientific research applications:

    Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs due to its unique structural features and biological activity.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving benzotriazine derivatives.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-BROMO-3-[(4-FLUOROPHENYL)METHYL]-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

6-BROMO-3-[(4-FLUOROPHENYL)METHYL]-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE can be compared with other benzotriazine derivatives such as:

    3-Bromo-1,2,3-benzotriazine: Lacks the 4-fluorophenylmethyl group, leading to different biological activity.

    6-Chloro-3-[(4-fluorophenyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological properties.

The uniqueness of 6-BROMO-3-[(4-FLUOROPHENYL)METHYL]-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other related compounds.

Properties

Molecular Formula

C14H9BrFN3O

Molecular Weight

334.14 g/mol

IUPAC Name

6-bromo-3-[(4-fluorophenyl)methyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C14H9BrFN3O/c15-10-3-6-13-12(7-10)14(20)19(18-17-13)8-9-1-4-11(16)5-2-9/h1-7H,8H2

InChI Key

VATCEUMEOPOPDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=CC(=C3)Br)N=N2)F

Origin of Product

United States

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